3-Butyl-1,5-diphenyl-1H-pyrazole

Description

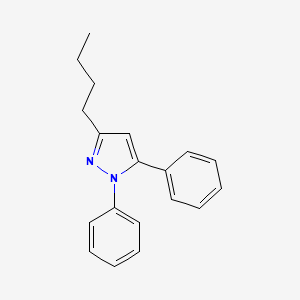

Structure

2D Structure

3D Structure

Properties

CAS No. |

871110-25-7 |

|---|---|

Molecular Formula |

C19H20N2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

3-butyl-1,5-diphenylpyrazole |

InChI |

InChI=1S/C19H20N2/c1-2-3-12-17-15-19(16-10-6-4-7-11-16)21(20-17)18-13-8-5-9-14-18/h4-11,13-15H,2-3,12H2,1H3 |

InChI Key |

VOTNIUQWGPWUDZ-UHFFFAOYSA-N |

SMILES |

CCCCC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCCCC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butyl 1,5 Diphenyl 1h Pyrazole

Classical and Conventional Approaches to Pyrazole (B372694) Synthesis

The synthesis of the pyrazole core is well-established in organic chemistry, with several classical methods still being widely employed due to their reliability and simplicity. These approaches form the foundation for the synthesis of a wide array of pyrazole derivatives, including 3-Butyl-1,5-diphenyl-1H-pyrazole.

Cyclocondensation Reactions of Carbonyl Compounds with Hydrazine (B178648) Derivatives

The most common and straightforward method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This reaction, known as the Knorr pyrazole synthesis, is a robust method for creating the pyrazole ring. For the specific synthesis of this compound, the reaction would involve the cyclocondensation of 1,5-diphenyl-1,3-octanedione with hydrazine hydrate (B1144303). The reaction proceeds through a two-step mechanism involving the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the final pyrazole product.

The versatility of this method allows for the introduction of various substituents onto the pyrazole ring by simply modifying the starting 1,3-dicarbonyl compound and hydrazine. The reaction conditions are typically mild, often requiring just a suitable solvent and sometimes a catalytic amount of acid to facilitate the dehydration step.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Resulting Pyrazole | Reference |

| Acetylacetone | Phenylhydrazine (B124118) | 1,5-Dimethyl-3-phenyl-1H-pyrazole | |

| Dibenzoylmethane | Hydrazine hydrate | 3,5-Diphenyl-1H-pyrazole | |

| 1,5-Diphenyl-1,3-octanedione | Hydrazine hydrate | This compound |

Multicomponent Reactions for Pyrazole Core Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles from three or more starting materials in a single step. For the assembly of the pyrazole core, a common MCR strategy involves the reaction of an aldehyde, an active methylene (B1212753) compound, and a hydrazine derivative.

In the context of synthesizing this compound, a hypothetical three-component reaction could involve benzaldehyde, 1-phenyl-1-butanone, and phenylhydrazine. This approach, while potentially more complex to optimize, offers the advantage of rapidly building molecular complexity from simple and readily available starting materials. The development of catalytic MCRs has further enhanced the utility of this strategy, allowing for high yields and selectivity under mild reaction conditions.

1,3-Dipolar Cycloadditions (e.g., involving Nitrilimines, Diazo Compounds)

1,3-Dipolar cycloaddition reactions provide a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. This method involves the reaction of a 1,3-dipole with a dipolarophile. In pyrazole synthesis, nitrilimines, which can be generated in situ from the corresponding hydrazonoyl halides, are common 1,3-dipoles. These react with alkynes or alkenes to form pyrazolines, which can then be oxidized to pyrazoles.

For the synthesis of this compound, a nitrilimine generated from a suitable precursor would react with an alkyne like 1-hexyne (B1330390). The regioselectivity of the cycloaddition is a key consideration in this approach and is often influenced by the electronic and steric properties of the substituents on both the nitrilimine and the alkyne.

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for pyrazole synthesis. These modern strategies often employ transition-metal catalysis or photoredox catalysis to achieve transformations that are not possible with classical methods.

Transition-Metal-Catalyzed Approaches to Pyrazole Synthesis

Transition-metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering high efficiency, selectivity, and functional group tolerance. Various transition metals, including palladium, copper, and gold, have been successfully employed in catalytic cycles to construct the pyrazole ring.

One notable example is the palladium-catalyzed annulation of terminal alkynes with aryl hydrazines to afford 1,3,5-trisubstituted pyrazoles. This methodology could be adapted for the synthesis of this compound by using 1-hexyne and 1,2-diphenylhydrazine (B7769752) in the presence of a palladium catalyst. The catalytic cycle typically involves oxidative addition, migratory insertion, and reductive elimination steps.

Table 2: Overview of Transition-Metal-Catalyzed Pyrazole Syntheses

| Catalyst | Reactants | Product Type | Reference |

| Palladium | Terminal Alkyne, Aryl Hydrazine | 1,3,5-Trisubstituted Pyrazole | |

| Copper | α,β-Alkynic Ketone, Hydrazine | Substituted Pyrazole | |

| Gold | Propargyl Amine, Hydrazine | Substituted Pyrazole |

Photoredox and Photocatalyzed Pyrazole Synthesis

Photoredox catalysis has gained significant attention in recent years as a sustainable and powerful method for driving chemical reactions using visible light. In the context of pyrazole synthesis, photocatalysis can enable novel reaction pathways that are difficult to access through thermal methods.

For instance, the photocatalyzed [3+2] cycloaddition of diazo compounds with alkynes represents a modern approach to pyrazole synthesis. This reaction can be initiated by a suitable photoredox catalyst that, upon irradiation with visible light, can activate the diazo compound to form a reactive intermediate. This intermediate then undergoes a cycloaddition with an alkyne to furnish the pyrazole ring. The synthesis of this compound via this route would conceptually involve the reaction of a substituted diazo compound with 1-phenyl-1-butyne (B1346892) under photocatalytic conditions.

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.govwisdomlib.orgresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. nih.gov

For the synthesis of pyrazole derivatives, MAOS has been successfully employed in various contexts. For instance, the synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole derivatives was achieved through microwave irradiation of chalcones and hydrazine hydrate in the presence of a mild acidic catalyst. nih.govresearchgate.net This method significantly reduced the reaction time to a matter of minutes. nih.gov Similarly, 1-aryl-1H-pyrazole-5-amines have been prepared efficiently using a microwave-mediated process with water as the solvent, highlighting the method's adaptability to green chemistry principles. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | References |

| Reaction Time | Hours to days | Minutes | nih.govwisdomlib.orgresearchgate.net |

| Energy Consumption | High | Low | nih.gov |

| Yield | Moderate to good | Good to excellent | wisdomlib.orgresearchgate.net |

| Side Reactions | More prevalent | Often reduced | mdpi.comnih.gov |

Ultrasound-Assisted Synthesis Techniques

Ultrasound irradiation has become a valuable tool in synthetic chemistry, promoting reactions through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in the reaction medium generate localized high temperatures and pressures, leading to enhanced reaction rates and yields. nih.govnih.gov This technique has been effectively applied to the synthesis of various pyrazole derivatives. nih.govresearchgate.netresearchgate.net

A convenient protocol for the synthesis of 5-aryl-1,3-diphenylpyrazoles has been developed using ultrasound irradiation for the reaction between 3-aryl-2,3-epoxy-1-phenyl-1-propanone and phenylhydrazine, resulting in high yields at room temperature. nih.gov This demonstrates the potential for ultrasound to facilitate the synthesis of 1,5-diphenylpyrazole cores under mild conditions. Furthermore, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine has been shown to be tremendously enhanced under ultrasound irradiation compared to conventional methods. jocpr.com

For the synthesis of this compound, employing ultrasound would involve sonicating a mixture of 1-phenylheptane-1,3-dione and phenylhydrazine. This method is expected to offer advantages such as shorter reaction times, improved yields, and the ability to conduct the reaction under milder temperature conditions. wisdomlib.orgnih.gov

Mechanochemical Synthesis of Pyrazole Derivatives

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), represents a highly sustainable synthetic approach, often eliminating the need for solvents. nih.gov This technique is gaining traction for the synthesis of heterocyclic compounds, including pyrazoles. Although less common than microwave or ultrasound methods, mechanochemical activation offers distinct advantages in terms of environmental friendliness. nih.gov

While specific examples for this compound are not documented, the principles of mechanosynthesis are applicable. The solid-state reaction of a 1,3-diketone and a hydrazine derivative under ball-milling conditions could potentially yield the desired pyrazole. This approach aligns perfectly with the principles of green chemistry by minimizing waste and energy consumption.

Green Chemistry Principles in Pyrazole Synthesis

The development of environmentally benign synthetic methods is a central goal of modern chemistry. The synthesis of pyrazoles has been a fertile ground for the application of green chemistry principles, focusing on the reduction or elimination of hazardous substances. nih.gov

Solvent-Free Reaction Conditions

Conducting reactions without a solvent minimizes waste and simplifies purification, making it a highly desirable green chemistry approach. researchgate.netresearchgate.netnih.gov Several solvent-free methods for pyrazole synthesis have been reported. For example, the condensation of a diketone and a hydrazine can be carried out in the absence of a solvent, sometimes with a catalytic amount of acid, to produce pyrazole derivatives in high yields. tsijournals.commdpi.com

A solvent-free synthesis of 1,3,5-trisubstituted pyrazoles has been achieved by the condensation of the appropriate diketone and hydrazine, demonstrating the feasibility of this approach for compounds structurally similar to this compound. mdpi.com Heating a mixture of 3,5-di-tert-butylbenzaldehyde (B94254) and pyrazole in the absence of a solvent has also been shown to produce the corresponding N-acyl pyrazole in high yield. researchgate.net The thermal, solvent-free condensation of 1,3-diphenyl-1,3-propanedione with phenylhydrazine, catalyzed by reusable nano-silica sulfuric acid, further underscores the potential of this methodology. mdpi.com

Use of Aqueous Medium as a Green Solvent

Water is an ideal green solvent due to its non-toxicity, availability, and safety. acs.org Its use in organic synthesis is a key area of green chemistry research. nih.govacs.org The synthesis of pyrazole derivatives in aqueous media has been successfully demonstrated. For instance, an efficient and environmentally benign regioselective synthesis of pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines was achieved by reacting 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride (B599025) with 1,3-diketones in water without any catalyst. tsijournals.com The synthesis of 1-aryl-1H-pyrazole-5-amines has also been developed using water as a solvent under microwave irradiation, combining two green chemistry principles. nih.gov

The synthesis of this compound could potentially be adapted to an aqueous medium, possibly with the aid of a surfactant or a phase-transfer catalyst to overcome the limited solubility of the organic reactants. acs.org This would offer a significantly greener alternative to traditional organic solvents.

Development and Application of Benign Catalysts and Biodegradable Composites

The use of benign and recyclable catalysts is a cornerstone of green chemistry. In pyrazole synthesis, various eco-friendly catalysts have been explored. For example, sodium chloride (NaCl) has been used as a facile and environmentally benign catalyst for the one-pot, three-component synthesis of pyrazole-4-carbonitrile derivatives in aqueous media at room temperature. researchgate.netacs.org This highlights the potential of simple, inexpensive salts to promote pyrazole formation.

Enzyme-catalyzed systems are also gaining prominence. A regioselective synthesis of 1,3,5-trisubstituted pyrazoles has been developed using immobilized Thermomyces lanuginosus lipase (B570770) (TLL) on a metal-organic framework (MOF) as a biocatalyst. This one-pot, three-component reaction proceeds under mild conditions with good yields. Such biocatalysts offer the advantages of high selectivity and biodegradability.

For the synthesis of this compound, the use of a benign catalyst like NaCl in an aqueous medium or a biocatalyst like immobilized lipase could provide a sustainable and efficient synthetic route, aligning with the goals of green chemistry.

Flow Chemistry in Pyrazole Synthesis

The application of flow chemistry, or continuous flow processing, represents a significant advancement in the synthesis of pyrazoles, offering numerous advantages over traditional batch methods. mdpi.comresearchgate.net This technology involves conducting chemical reactions in a continuously flowing stream within a network of tubes or microreactors, enabling precise control over reaction parameters and enhancing safety and efficiency. mdpi.comlabunlimited.com

Continuous Flow Processes for Pyrazole Formation

Continuous flow processes have been successfully developed for the synthesis of a variety of pyrazole derivatives. These methods often involve the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives, a cornerstone of pyrazole synthesis. rsc.org In a typical setup, solutions of the reactants are pumped and mixed, then passed through a heated reactor coil to facilitate the cyclocondensation reaction. galchimia.com

Several strategies have been employed for pyrazole formation in flow systems:

Two-Step Tandem Reactions: A common approach involves a two-step process where an intermediate is formed in situ and immediately converted to the pyrazole. For instance, acetophenones can be condensed with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, which then reacts with hydrazine in a subsequent step within the same continuous flow system to yield the desired pyrazole. galchimia.com

1,3-Dipolar Cycloadditions: Flow chemistry is particularly well-suited for 1,3-dipolar cycloaddition reactions, which are often used for pyrazole synthesis. mdpi.com For example, the reaction of diazo compounds with alkynes can be performed safely and efficiently in a continuous flow setup, minimizing the risks associated with the accumulation of potentially explosive diazo intermediates. nih.gov

Multi-step Synthesis: More complex, multi-step syntheses of pyrazoles have also been demonstrated in continuous flow systems. These "assembly line" approaches allow for the sequential modification of a pyrazole core, enabling the creation of diverse libraries of compounds. nih.gov For example, a four-step conversion of anilines to pyrazoles has been achieved in a versatile multistep continuous flow setup. nih.govrsc.org

While a specific continuous flow synthesis for this compound has not been detailed in the literature, the established methodologies for other substituted pyrazoles could be readily adapted. For instance, the reaction of 1,5-diphenyl-1,3-pentanedione with hydrazine in a heated flow reactor would be a viable route.

Table 1: Examples of Continuous Flow Pyrazole Synthesis

| Reactants | Reaction Type | Residence Time | Temperature | Yield | Reference |

| Vinylidene keto esters and hydrazine derivatives | Cyclocondensation | Not specified | Not specified | 62-82% | mdpi.com |

| Terminal alkynes and trimethylsilyldiazomethane | 1,3-Dipolar Cycloaddition | Not specified | Not specified | 62-78% | mdpi.com |

| Anilines | Four-step conversion | Not specified | Not specified | 51-76% | mdpi.com |

| Acetophenones and DMADMF/hydrazine | Tandem Condensation | 10 min (step 1), 2 min (step 2) | 170 °C (step 1), 150 °C (step 2) | High | galchimia.com |

| Terminal aryl alkynes and hydrazine derivatives | Metal-free Cycloaddition | ~70 min | Mild | 20-77% | mdpi.com |

Advantages of Flow Chemistry in Reaction Efficiency and Control

The use of flow chemistry for pyrazole synthesis offers significant advantages in terms of reaction efficiency and control over critical process parameters. researchgate.netstolichem.com

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat exchange. stolichem.com This enables precise temperature control, minimizing the formation of byproducts and allowing for reactions to be conducted at superheated temperatures, which can dramatically increase reaction rates. labunlimited.com

Improved Safety: Flow chemistry inherently enhances safety by minimizing the volume of hazardous reagents and intermediates present at any given time. nih.gov This is particularly beneficial for reactions involving energetic or unstable compounds like diazoalkanes or when handling potentially hazardous hydrazines. mdpi.comnih.gov The controlled release of gaseous byproducts, such as nitrogen, can also be managed more safely in a flow system. mdpi.com

Increased Efficiency and Yield: The precise control over reaction parameters, such as temperature, pressure, and residence time, often leads to higher yields and purities compared to batch processes. mdpi.comlabunlimited.com Reaction times can be significantly reduced, in some cases from hours to minutes. mdpi.com

Facilitated Scalability: Scaling up a reaction in a flow system is typically more straightforward than in batch production. Instead of using larger reactors, which can introduce issues with heat and mass transfer, the production can be increased by running the system for a longer duration or by using multiple reactors in parallel. stolichem.com

Automation and Integration: Continuous flow systems are amenable to automation, allowing for the integration of synthesis, purification, and analysis units. galchimia.com This streamlines the optimization process and can lead to more rapid discovery and development of new synthetic methods. labunlimited.com

Table 2: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Time | Often long (hours to days) | Significantly reduced (minutes) mdpi.com |

| Safety | Higher risk with hazardous intermediates | Enhanced safety due to small reaction volumes researchgate.netnih.gov |

| Temperature Control | Less precise, potential for hotspots | Precise and rapid temperature control labunlimited.comstolichem.com |

| Scalability | Can be challenging, requires re-optimization | More straightforward, "scale-out" or longer run times stolichem.com |

| Process Control | Limited control over mixing and residence time | Precise control over reaction parameters mdpi.comresearchgate.net |

| Yield & Selectivity | Variable, can be lower | Often higher yields and improved selectivity mdpi.comlabunlimited.com |

Chemical Reactivity and Transformation Studies of 3 Butyl 1,5 Diphenyl 1h Pyrazole

Electrophilic Aromatic Substitution Patterns on the Pyrazole (B372694) Ring System

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. pharmaguideline.comresearchgate.net The regioselectivity of this substitution is largely governed by the electron density distribution within the ring. In a typical pyrazole system, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. pharmaguideline.comnih.govquora.com The presence of two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, disfavoring electrophilic substitution at these sites. pharmaguideline.comresearchgate.net

Common electrophilic substitution reactions for pyrazoles include nitration and halogenation. For instance, nitration of pyrazole derivatives can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride. nih.gov Halogenation can be carried out using reagents like N-halosuccinimides (NXS), where X can be bromine, iodine, or chlorine. beilstein-archives.org

A plausible mechanism for the halogenation of a pyrazole involves the activation of the halogenating agent, which then acts as an electrophile attacking the electron-rich C4 position of the pyrazole ring. beilstein-archives.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrazoles

| Position | Relative Electron Density | Susceptibility to Electrophilic Attack |

|---|---|---|

| C3 | Electron deficient | Low |

| C4 | Electron rich | High |

Nucleophilic Reactions and Deprotonation Behavior of the Pyrazole Core

In contrast to electrophilic substitution, nucleophilic attacks on the pyrazole ring are directed towards the more electron-deficient C3 and C5 positions. researchgate.netnih.gov The presence of the electronegative nitrogen atoms makes these carbon atoms susceptible to attack by nucleophiles.

Deprotonation is another significant aspect of pyrazole reactivity. In N-unsubstituted pyrazoles, the proton on the nitrogen atom can be readily removed by a base. pharmaguideline.com However, in N1-substituted pyrazoles like 3-Butyl-1,5-diphenyl-1H-pyrazole, this mode of deprotonation is absent. Instead, deprotonation can occur at one of the carbon atoms of the ring. The C3 position is a potential site for deprotonation, especially in the presence of a strong base. pharmaguideline.com This deprotonation can lead to the formation of a carbanion, which can then participate in further reactions or, in some cases, initiate ring-opening of the pyrazole core. pharmaguideline.com

Transition-Metal-Catalyzed C-H Functionalization of Pyrazoles

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the selective modification of heterocyclic compounds, including pyrazoles. This approach allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials.

The regioselective formation of C-C bonds at the C4 position of the pyrazole ring is a common outcome of transition-metal-catalyzed C-H functionalization. Various catalytic systems, often employing palladium or rhodium, have been developed for this purpose. These reactions typically involve the coordination of the metal to the pyrazole, followed by C-H activation and subsequent coupling with a suitable partner, such as an aryl halide (for arylation), an alkene (for alkenylation), or an alkyne (for alkynylation). While specific studies on this compound are not prevalent, the general principles of pyrazole C-H functionalization are applicable.

Similar to C-C bond formation, transition-metal catalysis can be employed to introduce heteroatoms at specific positions on the pyrazole ring. The C4 position is again a common site for such functionalizations. For example, C-B bond formation (borylation) can be achieved using iridium or palladium catalysts, leading to pyrazole-4-boronic esters, which are valuable intermediates for further synthetic transformations. C-N and C-O bond formations have also been reported, expanding the synthetic utility of pyrazoles.

Ring-Opening Reactions and Other Chemical Transformations

Under certain conditions, the pyrazole ring can undergo ring-opening reactions. As mentioned earlier, deprotonation at the C3 position in the presence of a strong base can lead to cleavage of the pyrazole ring. pharmaguideline.com The stability of the pyrazole ring in this compound, conferred by its aromaticity and the presence of two robust phenyl substituents, suggests that harsh conditions would be necessary to induce ring-opening.

Other chemical transformations can occur at the substituent groups. For example, the butyl group could potentially undergo oxidation or other functionalization, although the pyrazole ring itself is generally stable to mild oxidizing agents. pharmaguideline.com

Influence of Substituent Effects on Reactivity

The substituents on the pyrazole ring play a crucial role in modulating its reactivity. In this compound, the following effects are noteworthy:

C3-Butyl Group: The butyl group at the C3 position is an electron-donating alkyl group. It can slightly increase the electron density of the pyrazole ring through an inductive effect, potentially influencing the rate of electrophilic substitution at the C4 position. Sterically, it can hinder reactions at the C3 position and the adjacent N2 atom.

The interplay of these electronic and steric effects determines the precise reactivity of this compound in various chemical transformations.

Table 2: Summary of Substituent Effects on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Phenyl | N1 | Inductive withdrawal, Resonance | Steric hindrance around N1 and C5 |

| Phenyl | C5 | Inductive withdrawal, Resonance | Steric hindrance around C5 and C4 |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Butyl 1,5 Diphenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N).

¹H and ¹³C NMR Analysis for Structural Confirmation

The ¹H and ¹³C NMR spectra are fundamental for confirming the core structure of 3-Butyl-1,5-diphenyl-1H-pyrazole.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the butyl group, the pyrazole (B372694) ring, and the two phenyl rings.

Butyl Group: The butyl chain would present a characteristic set of signals: a triplet for the terminal methyl group (CH₃), a multiplet for the adjacent methylene (B1212753) group (CH₂), another multiplet for the next methylene group in the chain, and a triplet for the methylene group attached to the pyrazole ring. The chemical shifts would be influenced by their proximity to the pyrazole ring.

Phenyl Groups: The protons on the two phenyl rings would likely appear as complex multiplets in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The exact chemical shifts and splitting patterns would depend on the rotational freedom and electronic effects of the pyrazole ring.

Pyrazole Ring: The single proton on the pyrazole ring (at the C4 position) would appear as a singlet, with its chemical shift influenced by the electronic nature of the surrounding substituents.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon atoms in the molecule.

Butyl Group: Four distinct signals are expected for the four carbon atoms of the butyl group.

Phenyl Groups: The carbons of the two phenyl rings would produce a set of signals in the aromatic region (typically δ 120-140 ppm). The number of signals would depend on the symmetry and electronic environment of the rings.

Pyrazole Ring: The three carbon atoms of the pyrazole ring would each give a distinct signal, with their chemical shifts being characteristic of this heterocyclic system.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on data from analogous compounds.

| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

| Pyrazole-C4-H | ~6.5 | ~107 |

| Phenyl-H | 7.2 - 7.6 (multiplet) | 125 - 140 |

| Butyl-CH₂ (α to pyrazole) | ~2.7 (triplet) | ~30 |

| Butyl-CH₂ | ~1.7 (multiplet) | ~32 |

| Butyl-CH₂ | ~1.4 (multiplet) | ~22 |

| Butyl-CH₃ | ~0.9 (triplet) | ~14 |

| Pyrazole-C3 | - | ~152 |

| Pyrazole-C5 | - | ~145 |

Advanced 2D NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY, TOCSY, H2BC, ADEQUATE)

Two-dimensional (2D) NMR techniques would be invaluable for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the connectivity of the atoms in this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, within the butyl chain and potentially between protons on the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the direct assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for establishing the connectivity between the butyl group and the pyrazole ring, and between the phenyl groups and the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to determine the relative orientation of the phenyl rings and the butyl group with respect to the pyrazole ring.

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR, provides direct information about the electronic environment of the nitrogen atoms in the pyrazole ring. The chemical shifts of the two nitrogen atoms would be different due to their distinct bonding environments (one being "pyrrole-like" and the other "pyridine-like"). The expected chemical shifts would be in the range of -140 to -180 ppm for the N-1 nitrogen and -80 to -120 ppm for the N-2 nitrogen, relative to nitromethane.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (aliphatic) | 3000 - 2850 |

| C=N stretching (pyrazole ring) | 1600 - 1550 |

| C=C stretching (aromatic and pyrazole rings) | 1600 - 1450 |

| C-H bending (aliphatic) | 1465 - 1375 |

| C-N stretching | 1350 - 1250 |

| C-H out-of-plane bending (aromatic) | 900 - 675 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While strong IR bands are often weak in Raman and vice versa, Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds. The FT-Raman spectrum of this compound would be expected to show strong signals for the C=C stretching of the phenyl and pyrazole rings, as well as for the C-C backbone of the butyl group.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that detects the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This method is exceptionally sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration and solution-phase conformation of chiral compounds. researchgate.netnist.gov

For a molecule like this compound to be VCD active, it would need to be chiral. Assuming a chiral variant of this compound was synthesized, VCD analysis would provide a spectrum with positive and negative bands corresponding to its specific vibrational modes. Theoretical calculations, typically using Density Functional Theory (DFT), would be performed to predict the VCD spectrum for a known configuration (R or S). atlantis-press.com By comparing the experimental spectrum with the calculated one, the absolute configuration of the molecule could be unambiguously assigned. researchgate.net The analysis would focus on characteristic vibrational bands, such as C-H stretching and bending modes of the butyl group and the phenyl rings, as well as vibrations of the pyrazole core.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uj.ac.za For this compound, MS would be used to confirm its molecular weight. The molecular formula of the compound is C19H20N2, which corresponds to a molecular weight of approximately 276.38 g/mol . In a standard mass spectrum, a molecular ion peak [M]+ would be expected at m/z ≈ 276.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to within a few parts per million (ppm). mdpi.comorganic-chemistry.org This precision allows for the determination of the elemental composition of a molecule with high confidence. For C19H20N2, HRMS would be expected to yield a precise mass that could distinguish it from other compounds with the same nominal mass but different elemental formulas. The data is typically reported as a calculated exact mass versus the experimentally found mass. For instance, analysis of related pyrazole compounds has been confirmed using HRMS to validate their identity. researchgate.net

The fragmentation pattern in the mass spectrum would also offer structural information. Cleavage of the butyl group or fragmentation of the pyrazole ring would produce characteristic daughter ions, helping to piece together the molecule's structure.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural data.

The analysis would reveal:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Atomic Coordinates: The exact position of every atom in the molecule.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The specific spatial orientation of the butyl chain and the dihedral angles between the pyrazole and the two phenyl rings. For example, in similar pyrazole structures, the phenyl rings are often not coplanar with the central pyrazole ring. nih.govrsc.org

Intermolecular Interactions: Details on how the molecules pack together in the crystal lattice, including any hydrogen bonding or π-stacking interactions. nih.gov

This information is typically presented in detailed crystallographic tables.

Micro Elemental Analysis (CHNS)

Micro elemental analysis is a combustion-based technique used to determine the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. It is a fundamental method for verifying the purity and empirical formula of a synthesized compound. nih.gov

For this compound (C19H20N2), the theoretical elemental composition would be calculated as follows:

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon (C) | 12.011 | 19 | 228.209 | 82.58% |

| Hydrogen (H) | 1.008 | 20 | 20.160 | 7.29% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 10.14% |

| Total | 276.383 | 100.00% |

An experimental analysis of a pure sample would be expected to yield percentage values that are in close agreement (typically within ±0.4%) with these theoretical values, confirming the elemental composition and high purity of the compound. nih.gov

Computational Chemistry and Molecular Modeling of 3 Butyl 1,5 Diphenyl 1h Pyrazole

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For 3-Butyl-1,5-diphenyl-1H-pyrazole, DFT calculations would typically be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Calculate electronic energies: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity.

Generate vibrational frequencies: These can be compared with experimental spectroscopic data (e.g., from FT-IR and Raman spectroscopy) to validate the calculated structure.

Studies on analogous pyrazole (B372694) derivatives often utilize the B3LYP functional with a basis set like 6-311++G(d,p) to achieve reliable results for geometry and electronic properties. derpharmachemica.com

Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in a molecule and the interactions between different parts of the molecule. For this compound, NBO analysis would provide insights into:

Atomic charges: Revealing the partial positive or negative charges on each atom, which is crucial for understanding electrostatic interactions.

Hybridization of orbitals: Describing the bonding within the molecule.

Advanced topological analyses provide a deeper understanding of the chemical bonding and non-covalent interactions within a molecule.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and to identify and quantify the strength of non-covalent interactions like hydrogen bonds and van der Waals forces. mdpi.comrsc.org

Reduced Density Gradient (RDG): The RDG analysis is particularly useful for visualizing and characterizing weak non-covalent interactions in real space.

Electron Localization Function (ELF) and Localized Orbital Indicator (LOL): These functions help to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs.

Electrostatic Potential (ESP): The ESP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are prone to electrophilic or nucleophilic attack. This is invaluable for predicting how the molecule will interact with other molecules. derpharmachemica.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space

While quantum mechanical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. For this compound, MD simulations would be employed to:

Explore the conformational space: The butyl chain and phenyl rings can rotate, leading to different conformations. MD simulations can help identify the most stable and populated conformations in various environments (e.g., in a solvent or interacting with a protein).

Analyze the flexibility of the molecule: By tracking the movement of atoms over time, one can understand the flexibility of different parts of the molecule.

Study solvation effects: MD simulations can explicitly model the interactions between the molecule and solvent molecules, providing a more realistic picture of its behavior in solution.

Studies on other pyrazole derivatives have used MD simulations to investigate the stability of ligand-protein complexes. mdpi.comsigmaaldrich.com

Molecular Docking Studies of Pyrazole Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). While no specific docking studies on this compound have been found, this method is extensively used for pyrazole derivatives due to their wide range of biological activities. mdpi.comorgsyn.org Such studies would involve:

Predicting binding modes: Identifying the most likely way the molecule fits into the active site of a target protein.

Estimating binding affinity: Calculating a score that represents the strength of the interaction between the ligand and the protein. This can help in prioritizing compounds for further experimental testing.

Identifying key interactions: Revealing the specific amino acid residues in the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces.

Prediction of Molecular Reactivity and Stability Parameters

The data obtained from quantum mechanical calculations, particularly DFT, can be used to predict various parameters related to the reactivity and stability of this compound.

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a larger gap indicates higher stability and lower reactivity. |

| Ionization Potential | The energy required to remove an electron from the molecule. |

| Electron Affinity | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | A measure of the resistance of the molecule to change its electron configuration. |

| Chemical Softness (S) | The reciprocal of chemical hardness; indicates higher reactivity. |

| Global Electrophilicity Index (ω) | A measure of the electrophilic character of the molecule. |

These parameters, derived from the conceptual DFT framework, are crucial for a quantitative understanding of the molecule's chemical behavior.

Challenges and Future Directions in Computational Studies of this compound

The computational investigation of this compound, while promising for understanding its physicochemical properties and potential applications, is not without significant challenges. These hurdles primarily revolve around the accuracy of theoretical models, the computational resources required for extensive simulations, and the complexity of integrating different modeling levels. Overcoming these challenges is crucial for the future of in silico research on this and related pyrazole derivatives. eurasianjournals.com

A major area of difficulty lies in the precise representation of the molecule's intricate electronic and structural features. The combination of a heterocyclic pyrazole core, flexible butyl chain, and two bulky phenyl groups requires robust computational methods to accurately capture its conformational landscape, intermolecular interactions, and dynamic behavior. eurasianjournals.comacs.org

Force Field Accuracy

Historically, force fields have been parameterized against experimental data for small, common molecules, which may lead to inaccuracies when applied to more complex or novel structures. nih.govnih.gov Developing a sufficiently accurate classical force field is key to unlocking the full potential of molecular simulation for gaining insights into chemical and biological phenomena. nih.gov Future advancements in this area are moving towards the development of high-precision, system-specific force fields. acs.org This includes retraining parameters against quantum mechanical (QM) calculations or specific experimental data, such as densities and enthalpies of mixing, to better represent the underlying physics. nih.govacs.org The use of machine learning and artificial intelligence to generate force fields from QM data is an emerging and powerful strategy that promises to deliver higher accuracy for molecules like this compound. acs.orgrsc.org

Scalability

The computational cost of molecular simulations is a significant barrier, a challenge known as scalability. eurasianjournals.com Simulating a molecule like this compound, which possesses considerable conformational flexibility, requires extensive sampling of its potential energy surface to obtain statistically meaningful thermodynamic and kinetic data. Due to the high frequency of atomic movements, the integration step in MD simulations is on the order of femtoseconds, making it computationally expensive to simulate biologically relevant timescales, which can be milliseconds or longer. arxiv.org

Achieving simulations that are both long enough and large enough to be relevant is a persistent challenge. eurasianjournals.comarxiv.org For this compound, this means accurately modeling the rotations of the phenyl groups and the various conformations of the butyl chain, all of which occur on different timescales. Future directions to address scalability issues include the development of more efficient simulation algorithms, the use of enhanced sampling techniques like metadynamics, and leveraging specialized hardware such as graphics processing units (GPUs). arxiv.org Methods to accelerate calculations without sacrificing significant accuracy are an active area of research. arxiv.org

Multi-Scale Modeling

A single computational method is often insufficient to describe all properties of interest for a complex molecule. While quantum mechanical (QM) methods can provide highly accurate electronic structure information, they are too computationally demanding for large-scale dynamics. Conversely, classical MD with force fields can simulate large systems over long times but cannot describe chemical reactions or electronic polarization explicitly. eurasianjournals.comresearchgate.net

Multi-scale modeling aims to bridge this gap by combining different levels of theory. For this compound, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach could be employed. In this method, the electronically significant pyrazole core could be treated with QM to capture its reactivity and electronic properties, while the butyl and phenyl substituents and the surrounding environment (e.g., a solvent) are treated with a classical force field. eurasianjournals.com The integration of these different modeling approaches presents a significant challenge, requiring careful implementation to ensure a seamless and accurate description across the scales. eurasianjournals.com Future developments in this area focus on creating more robust and user-friendly multi-scale frameworks, allowing for a more holistic understanding of molecular behavior from the electronic to the macroscopic level. eurasianjournals.com

Table 1: Summary of Computational Challenges and Future Solutions for this compound

| Challenge | Description | Future Directions & Solutions |

| Force Field Accuracy | Standard force fields may not accurately represent the specific intramolecular interactions and electronic distribution of the substituted pyrazole system. eurasianjournals.comnih.gov | Development of molecule-specific force fields; Parameterization against high-level QM data; Use of AI and machine learning to generate high-precision force fields. acs.orgrsc.org |

| Scalability | The high computational cost of simulations limits the accessible timescale and system size, making it difficult to adequately sample the conformational space of the flexible butyl and phenyl groups. eurasianjournals.comarxiv.org | Enhanced sampling algorithms (e.g., metadynamics); Advanced hardware (GPUs); Development of more efficient simulation codes and acceleration techniques. arxiv.org |

| Multi-Scale Modeling | Bridging the gap between highly accurate but expensive QM methods and efficient but less detailed classical methods to capture a full range of molecular properties. eurasianjournals.com | Improved QM/MM interfaces; Development of adaptive resolution schemes; Integration of machine learning to link different scales. eurasianjournals.com |

Structure Activity Relationship Sar Studies of Pyrazole Derivatives, Including 3 Butyl 1,5 Diphenyl 1h Pyrazole

Correlating Structural Features with Functional Properties

For a compound like 3-Butyl-1,5-diphenyl-1H-pyrazole, the key structural components are the central pyrazole (B372694) ring, the butyl group at the C3 position, and the two phenyl groups at the N1 and C5 positions. The 1,3,5-trisubstituted pattern is common in pharmacologically active pyrazoles. orientjchem.org The contribution of the 1,3-diphenyl-1H-pyrazole core has been noted for its role in establishing hydrophobic interactions within the ATP-binding pocket of kinases like MEK. nih.gov

The spatial arrangement of these substituents is critical. For instance, in studies of pyrazole-based inhibitors of the meprin α and β metalloproteases, 3,5-diphenylpyrazole (B73989) was identified as a potent lead structure. nih.gov The phenyl groups likely occupy specific pockets (S1 and S1') in the enzyme's active site, and modifications to these rings can significantly alter inhibitory activity.

Research on pyrazole derivatives as anticancer agents has demonstrated that the substituted pyrazole scaffold is a vital framework for these activities. nih.gov The specific substitution pattern determines the mechanism of action, which can range from inhibition of kinases to histone deacetylases. nih.gov

Influence of Substituent Effects (e.g., Alkyl, Phenyl, Halogen, Heterocyclic) on Molecular Behavior

The substituents on the pyrazole ring exert profound effects on the molecule's behavior. These effects can be broadly categorized as electronic (electron-donating or electron-withdrawing) and steric (size and bulk).

Alkyl Groups: The butyl group at the C3 position of this compound is a prime example of an alkyl substituent. Alkyl groups are generally electron-donating and increase the lipophilicity of the molecule. In studies on pyrazole binding to CYP2E1, the introduction of a methyl group at the C3 or C4 position significantly increased binding affinity compared to the unsubstituted pyrazole, an effect attributed to enhanced hydrophobic interactions within the catalytic site. nih.gov However, there is a limit to the favorable impact of size; the introduction of a second methyl group (3,5-dimethylpyrazole) led to a complete loss of binding, suggesting steric hindrance. nih.gov In another study, replacing a phenyl group with smaller alkyl groups like methyl or a larger one like benzyl (B1604629) resulted in decreased inhibitory activity against meprin α. nih.gov

Phenyl Groups: The two phenyl groups in this compound contribute significantly to the molecule's properties. Phenyl groups are bulky and hydrophobic, and they can engage in pi-pi stacking interactions. Their orientation relative to the pyrazole core can influence binding. While a phenyl group at C3 did not increase affinity for CYP2E1 relative to pyrazole, likely due to steric clashes, 1,5-diaryl pyrazoles have shown significant anti-inflammatory activity. nih.govnih.gov The substitution on these phenyl rings is a common strategy for optimization. For example, polar substitutions on the benzenesulfonamide (B165840) ring of the 1,5-diarylpyrazole celecoxib (B62257) were found to yield potent and selective COX-2 inhibitors.

Halogen Groups: Halogen atoms (F, Cl, Br, I) are often introduced to modify a molecule's electronic properties and lipophilicity. They are electron-withdrawing and can form halogen bonds. In a series of antimicrobial pyrazole derivatives, the presence of an electron-withdrawing nitro group (-NO2) on a phenyl substituent led to the highest activity, whereas an electron-donating amino group (-NH2) resulted in inactivity. tandfonline.com This highlights the importance of electronic effects. The introduction of ortho-fluorine on a pyrazole carboxamide was linked to potent antiproliferative activity. nih.gov

Heterocyclic Groups: Replacing a phenyl ring with a heterocyclic ring is a common bioisosteric approach in drug design. nih.gov Pyrazole itself can be considered a bioisostere of a phenyl ring, offering lower lipophilicity and additional hydrogen bonding capabilities. nih.gov The incorporation of other heterocycles, such as thiazoles, pyridines, or isocoumarin, into a pyrazole-containing structure can modulate its biological activity, selectivity, and physicochemical properties. tandfonline.comacs.org

The following table summarizes the influence of various substituents on the activity of pyrazole derivatives based on findings from several studies.

| Substituent Type | Position on Pyrazole Ring | General Effect on Activity | Example Finding | Citation |

| Alkyl | C3, C4 | Increases hydrophobicity; can increase binding affinity. | A methyl group at C4 increased affinity for CYP2E1 by 50-fold. | nih.gov |

| Alkyl | C3, C5 | Steric bulk can be detrimental if too large. | 3,5-dimethylpyrazole showed a complete loss of binding to CYP2E1 compared to monomethylated versions. | nih.gov |

| Phenyl | C3, C5 | Provides hydrophobic interactions and potential for pi-stacking. | 3,5-diphenylpyrazole is a potent inhibitor of meprin α. | nih.gov |

| Substituted Phenyl | C5 | Electron-withdrawing groups can enhance activity. | A nitro-substituted phenyl ring showed the highest antimicrobial activity in a series. | tandfonline.com |

| Substituted Phenyl | C5 | Electron-donating groups can decrease activity. | An amino-substituted phenyl ring led to inactive antimicrobial compounds. | tandfonline.com |

| Halogen | Phenyl ring attached to pyrazole | Can increase potency through electronic effects and halogen bonding. | An ortho-fluorine group on a pyrazole carboxamide contributed to potent antiproliferative activity. | nih.gov |

Design Principles for Modulating Pyrazole Derivative Functionality

Based on extensive SAR studies, several key design principles have emerged for modulating the functionality of pyrazole derivatives.

A primary strategy is bioisosteric replacement . Pyrazole is often used as a bioisostere for other aromatic rings like benzene (B151609) or imidazole (B134444) to improve physicochemical properties such as solubility and metabolic stability, or to enhance potency. nih.gov For example, replacing the imidazole ring of losartan (B1675146) with a pyrazole ring resulted in compounds with similar potency as angiotensin II receptor antagonists. nih.gov

Substituent manipulation at the N1, C3, C4, and C5 positions is the most common approach to fine-tune activity.

N1-Substitution: The substituent at the N1 position significantly influences the molecule's properties. In some cases, N-substitution with lipophilic groups like methyl or phenyl can decrease activity compared to the unsubstituted N-H pyrazole. nih.gov This position is often targeted to modulate pharmacokinetics.

C3- and C5-Substitution: These positions are critical for directing interactions with target proteins. As seen with 3,5-diarylpyrazoles, these substituents often fit into hydrophobic pockets of enzymes. The choice between alkyl, aryl, or heterocyclic groups at these positions is a key determinant of potency and selectivity. nih.gov

C4-Substitution: The C4 position can also be modified to influence activity. For instance, introducing arylchalcogenyl (selenium or sulfur-containing) groups at C4 has been shown to enhance the antinociceptive effects of pyrazole analogs. nih.gov

Scaffold hopping and hybridization represent another design principle. This involves combining the pyrazole core with other pharmacologically active scaffolds to create hybrid molecules with potentially novel or enhanced activities. nih.gov Examples include hybrids of pyrazole with purines, thiazoles, or quinolines, which have been explored as anticancer, anti-inflammatory, and anti-tubercular agents, respectively. researchgate.netnih.gov

The following table outlines key design principles for pyrazole derivatives.

| Design Principle | Description | Example Application | Citation |

| Bioisosterism | Replacing a functional group (e.g., a phenyl or imidazole ring) with the pyrazole core to improve properties. | Replacing the imidazole in losartan with pyrazole to create potent angiotensin II receptor antagonists. | nih.gov |

| Substituent Tuning at N1 | Modifying the group at the N1 position to alter pharmacokinetics or target binding. | N-unsubstituted 3,5-diphenylpyrazole showed higher activity against meprins than its N-methyl or N-phenyl counterparts. | nih.gov |

| Modulation at C3/C5 | Strategic placement of aryl, alkyl, or heterocyclic groups to optimize interactions with target binding sites. | 1,5-diarylpyrazoles are designed as selective COX-2 inhibitors. | |

| Functionalization at C4 | Introduction of specific groups to add new interaction points or modulate electronic properties. | Introduction of 4-(arylchalcogenyl) groups enhanced antinociceptive activity. | nih.gov |

| Molecular Hybridization | Combining the pyrazole scaffold with other known pharmacophores to create new chemical entities with dual or enhanced activity. | Pyrazole-purine hybrids have been developed as potent 15-LOX inhibitors and anticancer agents. | researchgate.net |

Coordination Chemistry and Ligand Design Involving Pyrazole Derivatives

Synthesis and Characterization of Metal Complexes with Pyrazole (B372694) Ligands

A comprehensive search of chemical databases and scientific literature yielded no specific studies detailing the synthesis and characterization of metal complexes involving 3-Butyl-1,5-diphenyl-1H-pyrazole as a ligand. While the coordination chemistry of other pyrazole derivatives is extensively documented, with numerous examples of complexes with a wide range of transition metals, research has not yet extended to this particular substituted pyrazole. The synthesis of such complexes would typically involve the reaction of the pyrazole ligand with a suitable metal salt, followed by characterization using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate the coordination mode and geometry of the resulting complex. However, no such data are available for this compound.

Pyrazole Ligands in Catalysis

Consistent with the lack of information on its metal complexes, there are no published reports on the application of this compound or its potential metal complexes in the field of catalysis. The broader family of pyrazole-containing ligands has been successfully employed in various catalytic transformations, including cross-coupling reactions, oxidation, and polymerization. The electronic and steric properties of the substituents on the pyrazole ring are known to significantly influence the catalytic activity and selectivity of the corresponding metal complexes. Without synthesized complexes of this compound, its potential efficacy as a ligand in catalysis remains unexplored.

Supramolecular Assemblies and Crystal Engineering of Pyrazole Derivatives

The study of supramolecular chemistry and crystal engineering focuses on the rational design and synthesis of crystalline materials with desired structures and properties, often governed by non-covalent interactions. While pyrazole derivatives are known to form diverse supramolecular assemblies through hydrogen bonding and π-π stacking interactions, there is no specific research on the supramolecular behavior or crystal engineering of this compound. The interplay of the butyl and phenyl substituents would be expected to dictate the packing arrangements in the solid state, but no crystallographic data or studies on its self-assembly are currently available.

Metal-Organic Frameworks (MOFs) Incorporating Pyrazole Moieties

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-based ligands have been utilized as building blocks for MOFs due to their versatile coordination modes. However, a review of the literature indicates that this compound has not been employed as a linker in the synthesis of any reported MOFs. The specific geometry and connectivity that this ligand could provide in the construction of novel MOF architectures have not been investigated.

Future Research Directions and Emerging Trends for 3 Butyl 1,5 Diphenyl 1h Pyrazole and Pyrazole Chemistry

Integration of Multi-Scale Modeling and Machine Learning in Pyrazole (B372694) Research

The convergence of multi-scale modeling and machine learning is set to revolutionize the study of pyrazole derivatives, offering powerful tools for predicting molecular behavior and accelerating the discovery of new compounds. eurasianjournals.com Computational chemistry is already indispensable for elucidating the structural and functional properties of pyrazoles. eurasianjournals.com

Machine learning algorithms, such as artificial neural networks (ANN) and random forests, are being employed to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net These models can predict the biological activity or physical properties of new pyrazole derivatives based on their structural features. nih.gov For instance, a study on anthrapyrazole analogues used machine learning to create predictive models for their antitumor activity, with an artificial neural network showing high correlation between predicted and experimental values. nih.gov Another study utilized a random forest algorithm to achieve the best predictive performance for the crystalline density of novel energetic materials based on pyrazole. researchgate.net

Future directions in this area include creating more accurate force fields for molecular simulations, integrating various modeling scales, and using machine learning to hasten the discovery of novel pyrazole derivatives with therapeutic potential. eurasianjournals.com This integrated computational approach is expected to be a cost-effective and efficient means to identify lead compounds, optimize their properties, and design new therapeutics. eurasianjournals.com

Table 1: Applications of Machine Learning in Pyrazole Research

| Machine Learning Technique | Application in Pyrazole Research | Outcome/Advantage | Reference |

|---|---|---|---|

| Artificial Neural Networks (ANN) | Prediction of antitumor activity of anthrapyrazole analogues. | High correlation between predicted and experimental pIC50 values. | nih.gov |

| Boosted Trees | Prediction of antitumor activity of anthrapyrazole analogues. | Met validation criteria for forecasting anticancer effects. | nih.gov |

| Random Forest | Prediction of crystalline density of pyrazole-based energetic materials. | Best predictive performance among tested algorithms. | researchgate.net |

| Genetic Function Approximation | Identification of pertinent molecular descriptors for QSPR models. | Enables the building of robust predictive models. | researchgate.net |

Development of Novel and Sustainable Synthetic Methodologies (e.g., Reaction Automation, Modular Flow Systems)

The synthesis of pyrazoles is continuously evolving, with a strong emphasis on developing novel, sustainable, and efficient methodologies. nih.govtandfonline.com This includes the adoption of green chemistry principles, reaction automation, and modular flow systems.

Green synthetic strategies focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes. nih.gov Multicomponent reactions (MCRs) are a prime example of this approach, allowing the synthesis of complex pyrazole derivatives in a single step, which is both time-saving and reduces chemical waste. researchgate.netrsc.org These reactions are often performed in sustainable solvents like water. researchgate.net

Reaction automation and modular flow systems are transforming pyrazole synthesis from traditional batch processes to more efficient and safer continuous operations. nih.govnih.govrsc.orgmdpi.com Flow chemistry enables the safe handling of hazardous intermediates, such as diazo compounds, at elevated temperatures and offers precise control over reaction parameters, leading to higher yields and purity. nih.govnih.gov A unified continuous flow assembly line has been developed for the rapid and modular synthesis of highly functionalized pyrazoles, demonstrating the potential for producing a wide range of compounds by altering the sequence of reactor modules. nih.govnih.gov This approach has been successfully used to synthesize the measles therapeutic AS-136A in a significantly reduced reaction time. nih.gov Future developments in this area are expected to focus on greater automation and the creation of more sophisticated modular flow systems for the multi-step synthesis of complex heterocyclic compounds. mdpi.com

Table 2: Comparison of Synthetic Methodologies for Pyrazoles

| Methodology | Description | Advantages | Example |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the final product. | Time-saving, operational simplicity, minimal chemical waste. chim.it | Synthesis of dihydropyrano[2,3-c]pyrazoles using a sodium gluconate catalyst. rsc.org |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Safe handling of hazardous intermediates, precise process control, rapid synthesis. nih.govnih.gov | Four-step, telescoped synthesis of AS-136A with a total residence time of 31.7 minutes. nih.gov |

| Green Synthesis | Use of eco-friendly reagents, solvents, and catalysts. | Environmentally benign, often operationally simple and atom-economical. nih.gov | Nano-ZnO catalyzed synthesis of 1,3,5-substituted pyrazoles. mdpi.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. | Short reaction times, often higher yields. chim.it | Synthesis of 5-alkylamino-N-arylpyrazoles. chim.it |

Exploration of Undiscovered Reactivity Patterns and Transformations

While the fundamental reactivity of the pyrazole ring is well-understood, with electrophilic substitution favoring the C4 position and nucleophilic attack at C3 and C5, there is ongoing research to uncover novel reactivity patterns and transformations. mdpi.commdpi.com The introduction of various substituents can significantly alter the electronic properties of the ring, opening up new avenues for functionalization. chim.it

Research is focused on using functionalized pyrazoles as versatile building blocks for creating more complex, fused heterocyclic systems. chim.itbuchhandlung-otto.demdpi.com For example, aminopyrazoles are highly reactive precursors for preparing fused pyrazoles like pyrazolo[1,5-a]pyrimidines through reactions with 1,3-bielectrophiles. chim.it The development of new synthetic methods often leads to the discovery of unexpected reactivity. For instance, a pyrazole to 1,2,4-triazole (B32235) ring transformation has been observed, highlighting the potential for surprising molecular rearrangements. researchgate.net

The study of vinylpyrazoles is another area where new reactivity is being explored, including their use in cycloaddition reactions and transition-metal-catalyzed transformations. researchgate.net The amphoteric nature of pyrazoles, allowing them to act as both acids and bases, also influences their reactivity, and this can be exploited in different reaction media to achieve specific outcomes. mdpi.com Future work will likely continue to push the boundaries of pyrazole chemistry by designing reactions that access novel chemical space and provide efficient routes to previously inaccessible structures.

Advanced Characterization Techniques for Complex Pyrazole Systems

The comprehensive characterization of pyrazole derivatives is crucial for understanding their structure-property relationships. A suite of advanced analytical techniques is employed to elucidate the molecular structure, purity, and behavior of these compounds in various environments.

Standard characterization methods for newly synthesized pyrazoles include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry (MS). nih.govresearchgate.net These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule. nih.gov For more complex systems, two-dimensional NMR experiments are utilized. researchgate.net

In addition to these fundamental techniques, the characterization of pyrazoles is extending to more complex systems, such as their incorporation into nanoparticles. For instance, pyrazole-enriched cationic nanoparticles have been characterized using Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy to confirm successful drug loading. nih.gov Furthermore, the physicochemical properties of such nano-formulations, including their morphology, size, surface charge, and release profiles, are thoroughly investigated. nih.govnih.gov The development of water-soluble pyrazole-based nanoparticles through dendrimer encapsulation represents a significant advancement for the administration of otherwise insoluble bioactive pyrazole derivatives. nih.gov

Computational Design and Virtual Screening of New Pyrazole Derivatives

Computational design and virtual screening have become essential tools in the discovery and development of new pyrazole derivatives, particularly in the field of medicinal chemistry. eurasianjournals.comnih.gov These in silico methods allow for the rapid and cost-effective evaluation of large libraries of virtual compounds to identify those with the highest potential for a desired biological activity. eurasianjournals.comchemmethod.comchemmethod.com

The process often begins with the creation of a pharmacophore model based on a known active compound or the binding site of a biological target. acs.org This model defines the essential structural features required for activity. Virtual screening of compound libraries is then performed to identify molecules that fit the pharmacophore model. chemmethod.comacs.org For example, high-throughput virtual screening (HTVS) has been used to identify novel pyrazole-based inhibitors of CDK8, an enzyme implicated in cancer. chemmethod.comchemmethod.com In one such study, over 12,000 pyrazole compounds were screened, leading to the identification of several promising candidates. chemmethod.comchemmethod.com

Following virtual screening, molecular docking studies are conducted to predict the binding mode and affinity of the selected compounds to their target protein. nih.govresearchgate.net This provides insights into the molecular interactions that are crucial for activity. nih.gov Molecular dynamics simulations can further be used to assess the stability of the compound-protein complex over time. nih.govrsc.org These computational approaches not only accelerate the discovery of new drug candidates but also provide a deeper understanding of their mechanism of action at the molecular level. nih.govchemmethod.com

Table 3: Examples of Virtual Screening in Pyrazole Drug Discovery

| Target | Screening Method | Number of Compounds Screened | Outcome | Reference |

|---|---|---|---|---|

| RET Kinase | Molecular Modeling (3D-QSAR) | Dataset of pyrazole derivatives | Design of 10 new potent inhibitors. | nih.gov |

| Proteasome | Structure-based virtual screening | ~340,000 small molecules | Identification of a pyrazole-scaffold inhibitor. | nih.gov |

| Janus Kinases (JAK2/3) | Pharmacophore-based virtual screening | 54 in-house pyrazolone (B3327878) derivatives | Identification of dual potent JAK2/3 inhibitors. | acs.org |

| CDK8 | High-Throughput Virtual Screening (HTVS) | 12,606 pyrazole compounds | Identification of nine potential inhibitors. | chemmethod.comchemmethod.com |

| PPARγ Agonists | Docking-based virtual screening | 36 pyrazole derivatives of usnic acid | Identification of seven hit compounds. | nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Butyl-1,5-diphenyl-1H-pyrazole, and how do reaction conditions influence yield?

- The compound can be synthesized via condensation reactions of substituted diketones with hydrazine derivatives. For example, analogous pyrazole derivatives (e.g., 3,5-diphenyl-1H-pyrazole) are prepared by reacting dibenzoylmethane with thiosemicarbazide in acetic acid under conventional heating or microwave irradiation . Microwave methods often enhance reaction efficiency and yield compared to traditional heating. Optimization of solvent (e.g., acetic acid vs. ethanol), temperature, and stoichiometry is critical for minimizing side products .

Q. How is the structural characterization of this compound validated experimentally?

- X-ray crystallography is the gold standard for confirming molecular geometry. For example, crystal structures of related 1,5-diphenylpyrazole derivatives reveal planar pyrazole rings with dihedral angles between phenyl substituents, validated by C–H···π interactions . Complementary techniques include:

- IR spectroscopy : To identify N–H and C=N stretches (~3200 cm⁻¹ and ~1600 cm⁻¹, respectively).

- NMR : ¹H NMR resolves substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm; butyl protons at δ 0.8–1.6 ppm) .

Q. What preliminary biological screening methods are suitable for evaluating this compound?

- Cytotoxicity assays (e.g., MTT on peripheral blood cells) and oxidative stress profiling (e.g., reactive oxygen species detection) are common starting points. For instance, 3,5-diphenyl-1H-pyrazole derivatives exhibit dose-dependent cytotoxic effects, with IC₅₀ values determined via cell viability assays . Antimicrobial activity can be tested using disk diffusion or microbroth dilution methods against Gram-positive/negative strains .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and tautomeric behavior of this compound?

- Density Functional Theory (DFT) optimizes molecular geometry and evaluates tautomer stability. For 3(5)-substituted pyrazoles, calculations show that electron-withdrawing groups favor the 3-tautomer, while electron-donating groups stabilize the 5-tautomer. Solvent effects (polar vs. nonpolar) further modulate tautomeric equilibria . Hirshfeld surface analysis can quantify intermolecular interactions in crystal packing .

Q. What strategies resolve contradictions in biological activity data across studies?

- Contradictions may arise from assay variability (e.g., cell line sensitivity) or compound purity. Methodological solutions include:

- Standardized protocols : Use validated cell lines (e.g., HEK293 for cytotoxicity) and controls.

- Dose-response curves : Ensure linearity across concentrations to avoid false negatives/positives.

- Multi-omics integration : Pair transcriptomics with phenotypic screening to identify off-target effects .

Q. How does the butyl substituent at position 3 influence the compound’s pharmacokinetic properties?

- The butyl group enhances lipophilicity (logP), improving membrane permeability but potentially reducing aqueous solubility. Computational ADMET models (e.g., SwissADME) predict blood-brain barrier penetration and cytochrome P450 interactions. Experimental validation via HPLC-based solubility assays and metabolic stability tests in liver microsomes is recommended .

Q. What advanced synthetic modifications can improve selectivity for target enzymes (e.g., COX-2 or kinases)?

- Structure-activity relationship (SAR) studies suggest:

- Electron-deficient aryl groups at position 5 enhance COX-2 inhibition.

- Sulfonamide or carboxamide moieties at position 1 improve kinase binding affinity.

- Halogenation (e.g., Cl or F) at para positions of phenyl rings increases metabolic stability .

Methodological Resources

- Crystallography : Refer to CIF files from the Cambridge Structural Database for analogous compounds .

- Computational Tools : Gaussian for DFT, PyMOL for molecular visualization, and AutoDock for docking studies .

- Biological Assays : Follow OECD guidelines for in vitro toxicity testing and NIH standards for antimicrobial evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products